molecular formula C11H13N2NaO3 B2619913 4-{[(4-Aminophenyl)carbonyl]amino}butanoate CAS No. 1435804-65-1

4-{[(4-Aminophenyl)carbonyl]amino}butanoate

Cat. No. B2619913
CAS RN: 1435804-65-1
M. Wt: 244.226
InChI Key: GQYKCLDZIIBTIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Aminophenyl)carbonyl]amino}butanoate, also known as N-(4-aminobenzoyl)-L-glutamic acid or L-4-ABA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of L-glutamic acid and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of L-4-ABA is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in the biosynthesis of folic acid. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the biosynthesis of folic acid, L-4-ABA may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, L-4-ABA has also been shown to have other biochemical and physiological effects. Studies have suggested that L-4-ABA may have anti-inflammatory properties and may be effective in the treatment of inflammatory bowel disease. L-4-ABA has also been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using L-4-ABA in lab experiments is its low toxicity. Studies have shown that L-4-ABA is well-tolerated by cells and animals, making it a safe candidate for further research. However, one limitation of using L-4-ABA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving L-4-ABA. One potential direction is the development of L-4-ABA as a cancer therapy. Further studies are needed to determine the optimal dosing and administration of L-4-ABA in combination with chemotherapy drugs. Another potential direction is the development of L-4-ABA as a treatment for inflammatory bowel disease. Studies are needed to determine the efficacy of L-4-ABA in animal models of the disease. Additionally, further studies are needed to fully understand the mechanism of action of L-4-ABA and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of L-4-ABA can be achieved through various methods, including the use of protected L-glutamic acid as a starting material. One common method involves the protection of the carboxylic acid group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The amino group is then protected with a 4-nitrophenyl group. The Boc group is then removed, and the resulting intermediate is coupled with 4-aminobenzoic acid. The nitrophenyl group is then removed, resulting in the synthesis of L-4-ABA.

Scientific Research Applications

L-4-ABA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of L-4-ABA is in the field of cancer research. Studies have shown that L-4-ABA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. L-4-ABA has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

4-[(4-aminobenzoyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUJHRHMHODQNX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N2O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.